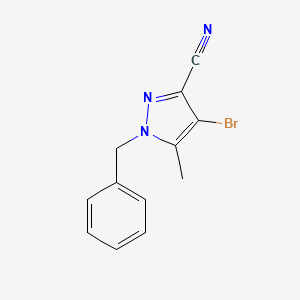

1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

Description

BenchChem offers high-quality 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)15-16(9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFINPHAPQHXREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736099 | |

| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863752-24-3 | |

| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

An In-depth Technical Guide to 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. This guide focuses on a specific, highly functionalized derivative: 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS No. 863752-24-3). This molecule is a versatile synthetic building block, incorporating several key features—a protective N-benzyl group, a reactive C4-bromine atom for cross-coupling, a C5-methyl group for steric and electronic modulation, and a C3-carbonitrile group amenable to diverse chemical transformations.

Aimed at researchers, medicinal chemists, and process development scientists, this document provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It outlines a detailed, field-proven synthetic methodology, explains the rationale behind experimental choices, and explores its vast potential in the synthesis of more complex, high-value molecules.

Molecular Structure and Physicochemical Properties

The structural architecture of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile is key to its utility. The N-benzyl group provides steric bulk and enhances solubility in organic solvents while protecting the pyrazole N-H. The bromine atom at the C4 position is strategically placed for facile derivatization via organometallic cross-coupling reactions.[3] The nitrile functionality at C3 serves as a versatile handle for conversion into amides, carboxylic acids, or amines, further expanding the accessible chemical space.

Key Identifiers and Properties

Quantitative data for this specific molecule is not extensively published. The following table consolidates available data and reliable predictions for closely related analogs.

| Property | Value / Information | Reference |

| IUPAC Name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |

| CAS Number | 863752-24-3 | [4] |

| Molecular Formula | C₁₂H₁₀BrN₃ | [4] |

| Molecular Weight | 276.13 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | [5][6] |

| Boiling Point | 425.0 ± 45.0 °C (Predicted for carboxamide analog) | [3] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted for carboxamide analog) | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, Methanol). Sparingly soluble in water. | [5][7] |

| Storage | Store at room temperature, sealed, in a dry and well-ventilated place. | [3] |

Synthesis and Purification Workflow

While multiple routes to substituted pyrazoles exist, a robust and common approach involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by regioselective bromination.[8][9] This methodology offers high yields and predictable regiochemistry.

Rationale for Synthetic Strategy

The chosen synthetic pathway is a two-step process designed for efficiency and control.

-

Cyclocondensation: The reaction between a functionalized 1,3-dicarbonyl equivalent and benzylhydrazine is the most direct method to construct the core 1-benzyl-5-methyl-pyrazole ring. This reaction is typically acid-catalyzed and proceeds via a well-established condensation-cyclization mechanism.

-

Electrophilic Bromination: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most electronically activated site for this reaction. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and high selectivity compared to liquid bromine.[9]

Visualized Synthetic Workflow

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide [myskinrecipes.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. scielo.org.mx [scielo.org.mx]

potential applications of substituted pyrazole compounds

An In-depth Technical Guide to the Diverse Applications of Substituted Pyrazole Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of substituted pyrazole compounds. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. We will delve into the core chemical properties of the pyrazole scaffold that make it a privileged structure in modern chemistry and examine its role in creating high-value molecules.

Table of Contents

-

Introduction: The Pyrazole Core - A Privileged Scaffold

-

Medicinal Chemistry: Pyrazoles as Potent Therapeutic Agents

-

Anti-inflammatory Drugs: The COX-2 Inhibition Story

-

Erectile Dysfunction and Pulmonary Hypertension: The PDE5 Inhibitors

-

Oncology: Targeting Kinases with Pyrazole-Based Inhibitors

-

Antimicrobial and Antiviral Applications

-

-

Agrochemicals: Protecting Crops with Pyrazole-Based Compounds

-

Fungicides

-

Insecticides

-

Herbicides

-

-

Materials Science: The Emerging Role of Pyrazoles

-

Coordination Chemistry and Catalysis

-

Organic Light-Emitting Diodes (OLEDs)

-

-

Synthetic Methodologies and Experimental Protocols

-

Protocol 1: Classical Synthesis of a Substituted Pyrazole (Knorr Synthesis)

-

Protocol 2: Characterization of a Novel Pyrazole Compound

-

-

Future Outlook and Unexplored Avenues

-

References

Introduction: The Pyrazole Core - A Privileged Scaffold

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of functional molecules. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it a "privileged scaffold" in medicinal chemistry. The pyrazole ring's planarity and the potential for substitution at multiple positions (N1, C3, C4, and C5) allow for the fine-tuning of steric and electronic properties, enabling the design of molecules with high specificity and potency for a wide range of biological and material targets.

The inherent stability of the pyrazole ring to metabolic degradation is a key factor in its prevalence in pharmaceuticals. Furthermore, the diverse synthetic routes available for its derivatization provide a robust platform for generating extensive compound libraries for screening and optimization.

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Erectile Dysfunction and Pulmonary Hypertension: The PDE5 Inhibitors

Substituted pyrazoles also form the chemical backbone of potent phosphodiesterase type 5 (PDE5) inhibitors. These drugs are crucial in the treatment of erectile dysfunction and pulmonary arterial hypertension.

-

Sildenafil (Viagra®): While often classified as a pyrazolopyrimidinone, the core structure is a fused pyrazole ring system. It acts by selectively inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to increased levels of cGMP, promoting smooth muscle relaxation and increased blood flow.

Oncology: Targeting Kinases with Pyrazole-Based Inhibitors

The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy. The ability to tailor substitutions on the pyrazole ring allows for precise targeting of the ATP-binding pocket of specific kinases.

-

Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases, used in the treatment of non-small cell lung cancer. The aminopyridine-substituted pyrazole core is essential for its potent and selective activity.

Antimicrobial and Antiviral Applications

Researchers have explored pyrazole derivatives for their potential as antimicrobial and antiviral agents. The mechanism often involves the inhibition of essential microbial enzymes or interference with viral replication processes. While fewer drugs in this class have reached the market compared to other therapeutic areas, the research remains active.

Agrochemicals: Protecting Crops with Pyrazole-Based Compounds

The structural features that make pyrazoles effective in medicine also translate to the development of potent and selective agrochemicals.

Fungicides

Pyrazole-based fungicides are widely used to control a variety of plant pathogens. They often act by inhibiting fungal respiration.

-

Penthiopyrad: A succinate dehydrogenase inhibitor (SDHI) fungicide. The pyrazole ring is a key component of the molecule that binds to the target enzyme.

Insecticides

Several commercially successful insecticides are based on the pyrazole scaffold.

-

Fipronil: A broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.

Herbicides

Pyrazole derivatives have also been developed as herbicides, often targeting specific enzymes in weeds.

-

Pyrasulfotole: An inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

Table 1: Prominent Substituted Pyrazole Compounds and Their Applications

| Compound | Class | Application | Mechanism of Action |

| Celecoxib | NSAID | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction, PAH | cGMP-specific PDE5 Inhibitor |

| Crizotinib | Kinase Inhibitor | Oncology (NSCLC) | ALK and ROS1 Kinase Inhibitor |

| Penthiopyrad | Fungicide | Crop Protection | Succinate Dehydrogenase Inhibitor |

| Fipronil | Insecticide | Pest Control | GABA-gated Chloride Channel Blocker |

| Pyrasulfotole | Herbicide | Weed Control | HPPD Inhibitor |

Materials Science: The Emerging Role of Pyrazoles

Beyond biological applications, substituted pyrazoles are finding increasing use in materials science due to their coordination properties and electronic characteristics.

Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring are excellent ligands for a wide range of metal ions. This has led to the development of pyrazole-based coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs)

Pyrazoles are being investigated as components of organic light-emitting diodes (OLEDs). Their inherent thermal and chemical stability, coupled with the ability to tune their photophysical properties through substitution, makes them promising candidates for host materials and emitters in OLED devices.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Classical Synthesis of a Substituted Pyrazole (Knorr Synthesis)

This protocol describes a general procedure for the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add the hydrazine derivative (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Pour the residue into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain the substituted pyrazole.

Caption: Workflow for the Knorr Synthesis of Substituted Pyrazoles.

Protocol 2: Characterization of a Novel Pyrazole Compound

Once a new pyrazole derivative has been synthesized, its structure and purity must be confirmed.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Characteristic chemical shifts for pyrazole protons are typically observed.

-

¹³C NMR: To determine the number and environment of carbon atoms.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C=O).

-

Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

-

X-ray Crystallography (for crystalline solids): To unambiguously determine the three-dimensional structure of the molecule.

Future Outlook and Unexplored Avenues

The exploration of substituted pyrazole compounds is far from complete. Future research is likely to focus on:

-

Development of novel therapeutics: Targeting new biological pathways and addressing drug resistance.

-

Green chemistry approaches: Designing more environmentally friendly syntheses of pyrazole derivatives.

-

Advanced materials: Creating pyrazole-based materials with tailored electronic, optical, and magnetic properties for applications in electronics and energy.

-

Bioconjugation: Incorporating pyrazole moieties into biomolecules to create novel probes and therapeutic agents.

The continued investigation of this remarkable scaffold promises to yield further innovations across a wide spectrum of scientific disciplines.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]

-

Kumar, V., et al. (2013). A review on biological activity of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 13(1), 103-113. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Its versatile chemical nature allows for extensive functionalization, leading to a wide array of biological activities. Substituted pyrazoles are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, among others. The target molecule, 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, is a densely functionalized pyrazole with potential applications as a key intermediate in the synthesis of more complex pharmaceutical compounds. The presence of the bromo-, benzyl-, methyl-, and carbonitrile groups offers multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and the development of novel drug candidates.

This document provides a detailed, two-step protocol for the synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. The synthetic strategy involves the initial construction of the pyrazole core via a cyclocondensation reaction, followed by regioselective bromination. The causality behind each experimental choice is explained to provide a comprehensive understanding of the synthetic process.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

Step 1: Synthesis of the Intermediate: 1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile. This step involves a classic pyrazole synthesis through the condensation of a β-keto nitrile derivative with benzylhydrazine. This approach ensures the regioselective installation of the benzyl group on the N1 position of the pyrazole ring.

-

Step 2: Bromination of the Pyrazole Core. The intermediate from Step 1 is then subjected to electrophilic bromination to introduce a bromine atom at the C4 position of the pyrazole ring, yielding the final target compound.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile

This part of the protocol is divided into two stages: the preparation of the key electrophilic intermediate, 2-(ethoxymethylene)-3-oxobutanenitrile, followed by its reaction with benzylhydrazine.

Stage 1A: Preparation of 2-(ethoxymethylene)-3-oxobutanenitrile

The reaction of active methylene compounds like β-keto nitriles with triethyl orthoformate is a well-established method for the synthesis of ethoxymethylene derivatives.[2] Acetic anhydride is used as a dehydrating agent to drive the reaction to completion.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| 3-Oxobutanenitrile | 83.09 | 1.0 | 8.31 g |

| Triethyl orthoformate | 148.20 | 1.5 | 22.23 g (25 mL) |

| Acetic anhydride | 102.09 | 2.0 | 20.42 g (18.9 mL) |

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxobutanenitrile (8.31 g, 0.1 mol).

-

Add triethyl orthoformate (22.23 g, 0.15 mol) and acetic anhydride (20.42 g, 0.2 mol) to the flask.

-

Heat the reaction mixture to reflux at 120-130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components (excess reagents and ethyl acetate) under reduced pressure using a rotary evaporator.

-

The resulting crude oil, 2-(ethoxymethylene)-3-oxobutanenitrile, can be used directly in the next step without further purification.

Stage 1B: Cyclocondensation with Benzylhydrazine

The cyclization of the ethoxymethylene intermediate with benzylhydrazine proceeds via a nucleophilic attack of the hydrazine followed by an intramolecular condensation to form the pyrazole ring. Using an acid catalyst can facilitate this reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| Crude 2-(ethoxymethylene)-3-oxobutanenitrile | 139.15 | 1.0 | ~13.9 g (from Stage 1A) |

| Benzylhydrazine dihydrochloride | 197.08 | 1.1 | 21.68 g |

| Ethanol | 46.07 | - | 150 mL |

| Triethylamine | 101.19 | 2.2 | 22.26 g (30.6 mL) |

Protocol:

-

Dissolve the crude 2-(ethoxymethylene)-3-oxobutanenitrile from Stage 1A in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Add benzylhydrazine dihydrochloride (21.68 g, 0.11 mol).

-

Slowly add triethylamine (22.26 g, 0.22 mol) to the mixture at room temperature. The triethylamine serves to neutralize the hydrochloride salt of the benzylhydrazine.

-

Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford 1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile as a solid.

Part 2: Synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is electronically enriched. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation.

Caption: Simplified mechanism of bromination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| 1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile | 209.25 | 1.0 | 2.09 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.96 g |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

Protocol:

-

Dissolve 1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile (2.09 g, 10 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise to the solution at room temperature over 10 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.

-

Upon completion, wash the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate solution to quench any remaining NBS, followed by 50 mL of water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary, to yield the final product, 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product. The disappearance of the C4-H proton signal in the ¹H NMR spectrum of the final product is a key indicator of successful bromination.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

-

Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Benzylhydrazine is toxic and should be handled with appropriate caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

References

-

Organic Syntheses. Ethyl ethoxymethylenemalonate. Available from: [Link]

-

Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Available from: [Link]

-

International Journal of Research and Scientific Innovation (IJRSI). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Available from: [Link]

- DeWolfe, R. H. (1970).

- Jones, R. G. (1952). The Reaction of Ethyl Ethoxymethylenemalonate with Substituted Hydrazines. Journal of the American Chemical Society, 74(19), 4889–4891.

Sources

Application Notes and Protocols for Pyrazole Functionalization: A Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in forming specific and high-affinity interactions with biological targets. Consequently, pyrazole-containing molecules are at the core of numerous approved therapeutics, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-infective properties.[2] Notable examples include the blockbuster COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant.[3][4] Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals and advanced materials.[2][5]

The functionalization of the pyrazole core is a critical step in the synthesis of these valuable compounds, allowing for the fine-tuning of their physicochemical and biological properties. This guide provides a comprehensive overview of key reaction conditions and detailed protocols for the functionalization of pyrazoles, with a focus on N-functionalization, C-H functionalization, and cross-coupling reactions. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the tools to efficiently generate diverse libraries of pyrazole derivatives for screening and development.

I. N-Functionalization of Pyrazoles: Tailoring Solubility and Pharmacokinetics

Modification of the nitrogen atoms of the pyrazole ring is a fundamental strategy for modulating the properties of pyrazole-containing molecules. N-substitution can significantly impact a compound's solubility, metabolic stability, and target-binding affinity. The two nitrogen atoms in the pyrazole ring present a regioselectivity challenge in N-functionalization, which can be addressed through careful selection of reaction conditions.

N-Alkylation: Navigating Regioselectivity

N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers, with the ratio often depending on the steric and electronic nature of the pyrazole substituents, the alkylating agent, and the reaction conditions.[6] The choice of base is a critical parameter in controlling the regioselectivity of N-alkylation.

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to deprotonate the pyrazole, forming the pyrazolide anion. The counter-ion of the base can influence the site of alkylation. For instance, the use of different bases can alter the regioselectivity of the reaction.[6]

-

Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the transition state. Aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used.

-

Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halides) will affect the required reaction temperature and time.

Experimental Protocol: Regioselective N-Alkylation of a Substituted Pyrazole [7]

This protocol describes the N-alkylation of a trifluoromethyl-substituted pyrazole using ethyl iodoacetate.

Materials:

-

5-[1-(Propan-2-ylidenehydrazineylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl iodoacetate

-

Anhydrous Dimethoxyethane (DME)

-

Anhydrous Acetonitrile (MeCN)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of 5-[1-(propan-2-ylidenehydrazineylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous DME (3.5 mL) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (1.1 mmol, 60% in mineral oil).

-

Stir the suspension at 0-5 °C for 15 minutes.

-

Add a solution of ethyl iodoacetate (1.1 mmol) in anhydrous MeCN (1.5 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| 4-Bromopyrazole | Alkyl bromides | NaOH | Solvent-free (TBAHS catalyst) | Room Temp. | High | [8] |

| Trifluoromethylated Pyrazole | Ethyl iodoacetate | NaH | DME/MeCN | Reflux | 49 | [7] |

| Pyrazole | Alkyl bromides | Cs2CO3-impregnated saponite | DMF | 80 °C | ~100 | [9] |

N-Arylation: Constructing Biaryl Linkages

The formation of N-aryl pyrazoles is a crucial transformation in the synthesis of many biologically active compounds. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this transformation.

Causality Behind Experimental Choices:

-

Catalyst System: Both copper and palladium catalysts are effective for N-arylation. Copper catalysts, often in the form of CuI, are frequently used with diamine ligands.[10] Palladium catalysts, such as those employing bulky phosphine ligands like tBuBrettPhos, are also highly efficient.[10] The choice of catalyst and ligand can influence the reaction scope and functional group tolerance.

-

Base: A base is required to deprotonate the pyrazole and facilitate the catalytic cycle. Common bases include cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium tert-butoxide (KOtBu).[10]

-

Arylating Agent: Aryl halides (iodides, bromides) and aryl triflates are common coupling partners.[10]

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole [10]

This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazole with an aryl halide.

Materials:

-

Pyrazole

-

Aryl halide (e.g., 4-iodotoluene)

-

Copper(I) iodide (CuI)

-

L-(-)-Quebrachitol (ligand)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

In an oven-dried Schlenk tube, combine pyrazole (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.1 mmol), L-(-)-Quebrachitol (0.2 mmol), and Cs2CO3 (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-aryl pyrazole.

Table 2: Comparison of Catalytic Systems for N-Arylation of Pyrazoles

| Catalyst | Ligand | Base | Arylating Agent | Solvent | Temperature | Yield (%) | Reference |

| Cu powder | L-(-)-Quebrachitol | Cs2CO3 | Aryl halides | Toluene | 110 °C | Good to excellent | [10] |

| Pd(OAc)2 | tBuBrettPhos | K3PO4 | Aryl triflates | Toluene | 100 °C | Very good | [10] |

II. C-H Functionalization: Direct and Atom-Economical Transformations

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[11] In the context of pyrazoles, C-H functionalization allows for the introduction of various substituents directly onto the carbon framework of the ring. The regioselectivity of these reactions is a key challenge, with the C4 and C5 positions being the most common sites for functionalization.[8]

Diagram: Regioselectivity in Pyrazole C-H Functionalization

Caption: Regioselectivity in pyrazole C-H functionalization.

Halogenation: Introducing Versatile Synthetic Handles

Halogenated pyrazoles are valuable intermediates that can be further elaborated through various cross-coupling reactions. The C4 position of the pyrazole ring is generally more electron-rich and thus more susceptible to electrophilic halogenation.[8]

Causality Behind Experimental Choices:

-

Halogenating Agent: Common reagents for halogenation include elemental halogens (Cl2, Br2) and N-halosuccinimides (NCS, NBS).[12] The choice of reagent can influence the reactivity and selectivity.

-

Solvent: Inert solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4) are typically used.

-

Temperature: Reactions are often carried out at or below room temperature to control the reactivity and minimize side reactions.

Experimental Protocol: Bromination of a Pyrazole at the C4-Position [12][13]

This protocol describes the bromination of a pyrazole derivative using N-bromosuccinimide (NBS).

Materials:

-

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice bath

Procedure:

-

Dissolve the pyrazole derivative (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add NBS (1.05 mmol) portion-wise to the stirred solution over 10 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry under vacuum to obtain the 4-bromopyrazole.

Table 3: Common Reagents for Pyrazole Halogenation

| Halogenation | Reagent | Typical Conditions | Position | Reference |

| Bromination | N-Bromosuccinimide (NBS) | DMF, rt | C4 | [13] |

| Bromination | Diethyl bromomalonate | Electrocatalytic | C4 | [12] |

Palladium-Catalyzed C-5 Arylation: A Directed Approach

The C5-proton of the pyrazole ring is more acidic than the C4-proton, making it amenable to deprotonation and subsequent functionalization.[11] Palladium-catalyzed C-H activation at the C5 position, often facilitated by a directing group on the N1-substituent, is a powerful method for introducing aryl groups.[8]

Causality Behind Experimental Choices:

-

Directing Group: The presence of a directing group on the N1-position can orchestrate the regioselective C-H activation at the C5-position by forming a stable palladacycle intermediate.[1][6]

-

Palladium Catalyst: A variety of palladium catalysts, such as Pd(OAc)2 or pre-catalysts, are effective. The choice of ligands is crucial for catalyst stability and reactivity.

-

Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst.

-

Base: A base is used to facilitate the C-H activation step.

Diagram: Palladium-Catalyzed C-5 Arylation Workflow

Caption: Simplified workflow for directed C-5 arylation.

III. Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, are indispensable tools for the functionalization of pre-halogenated pyrazoles. These reactions allow for the formation of C-C and C-N bonds, respectively, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound.[14][15] This reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical for achieving high yields and broad substrate scope. Bulky, electron-rich ligands are often preferred.

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[15] Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole [16]

This protocol describes the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.

Materials:

-

4-Bromopyrazole derivative

-

Arylboronic acid

-

Pd(PPh3)4

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen or argon.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture at 90 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are typically used to promote the reductive elimination step.[17]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrazole [18]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-halopyrazole.

Materials:

-

4-Halo-1H-1-tritylpyrazole

-

Amine

-

Pd(dba)2

-

tBuDavePhos (ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous xylene

-

Microwave reactor or conventional heating

Procedure:

-

In a microwave vial, combine the 4-halopyrazole (1.0 mmol), amine (1.2 mmol), Pd(dba)2 (0.05 mmol), tBuDavePhos (0.1 mmol), and NaOtBu (1.4 mmol).

-

Seal the vial and evacuate and backfill with argon.

-

Add anhydrous xylene (5 mL).

-

Heat the reaction mixture in a microwave reactor at 160 °C for 10-30 minutes, or alternatively, heat conventionally at an appropriate temperature.[18]

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

IV. Conclusion and Future Perspectives

The functionalization of pyrazoles is a cornerstone of modern synthetic chemistry, providing access to a vast array of molecules with significant applications in medicine and materials science. This guide has provided an overview of key reaction conditions and detailed protocols for the N-functionalization, C-H functionalization, and cross-coupling of pyrazoles. By understanding the underlying principles and the causality behind the experimental choices, researchers can effectively design and execute synthetic strategies to generate novel pyrazole derivatives.

The field of pyrazole functionalization continues to evolve, with emerging trends such as photoredox catalysis, flow chemistry, and the development of more efficient and sustainable catalytic systems.[19][20] These advancements promise to further expand the synthetic toolbox available to chemists, enabling the creation of increasingly complex and functionalized pyrazole-based molecules for a wide range of applications.

V. References

-

MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Chen, J., et al. (2016). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 55(34), 10053-10057.

-

National Institutes of Health. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. Retrieved from [Link]

-

TMP Chem. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from [Link]

-

A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved from [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]

-

Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Retrieved from [Link]

-

DTIC. (n.d.). The Bromination of Pyrazabole. DTIC. Retrieved from [Link]

-

PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]

-

ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Retrieved from [Link]

-

ResearchGate. (2024). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Retrieved from [Link]

-

Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions, 50(38), 13329-13339.

-

PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

-

An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2003). Organic Process Research & Development, 7(4), 533-536.

-

ScholarWorks @ UTRGV. (2024). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. Retrieved from [Link]

-

PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) (Graduation project) A review on synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. Retrieved from [Link]

-

The Chemistry of Pyrazoles: Applications in Advanced Materials. (2026). Synthonix. Retrieved from [Link]

-

PubMed Central. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PubMed Central. Retrieved from [Link]

-

Chemical Society Reviews. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5798-5865.

-

Chinese Journal of Organic Chemistry. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]

-

GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Retrieved from [Link]

-

PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

-

CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. Retrieved from [Link]

-

Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Google Patents. Retrieved from

-

That's Fascinating! (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 13. books.rsc.org [books.rsc.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bromination of Pyrazole Rings

Introduction: The Strategic Importance of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in a vast array of biologically active compounds and functional materials. The introduction of a bromine atom onto the pyrazole ring is a pivotal synthetic transformation, unlocking a gateway for further molecular diversification. Brominated pyrazoles are not merely final products; they are crucial intermediates for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][2] This strategic functionalization allows for the precise and modular construction of complex molecular architectures, which is indispensable in drug discovery and the development of novel organic materials.

This guide provides a comprehensive overview of the principal methods for the bromination of pyrazole rings. We will delve into the underlying mechanisms, explore the critical factors governing regioselectivity, and present detailed, field-proven protocols for the most common and effective bromination strategies.

Understanding the Pyrazole Ring: A Tale of Two Nitrogens and Three Carbons

The regiochemical outcome of any electrophilic substitution on the pyrazole ring is dictated by its electronic landscape. The five-membered ring contains two adjacent nitrogen atoms, which profoundly influence its reactivity.

-

The "Pyrrole-like" Nitrogen (N1): This nitrogen is sp²-hybridized and contributes two electrons to the aromatic π-system. When unsubstituted (an NH pyrazole), it is nucleophilic and can be readily protonated or alkylated.

-

The "Pyridine-like" Nitrogen (N2): This nitrogen is also sp²-hybridized, but its lone pair of electrons resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet. This nitrogen is basic and acts as the primary site of protonation. In acidic media, the resulting pyrazolium cation is significantly deactivated towards electrophilic attack.[3][4]

-

Carbon Positions:

-

C4 Position: This position is the most electron-rich and sterically accessible carbon on the pyrazole ring. Consequently, it is the most susceptible to electrophilic attack.[3] For unsubstituted pyrazoles, electrophilic bromination almost invariably occurs at the C4 position first.

-

C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are less electron-rich than the C4 position. Bromination at C3 or C5 typically requires a blocked C4 position or more forcing reaction conditions.[3]

-

Visualizing Electrophilic Attack on Pyrazole

Caption: General mechanism for the electrophilic bromination of a pyrazole ring.

Key Methods for Pyrazole Bromination

The choice of brominating agent and reaction conditions is paramount for achieving the desired regioselectivity and yield. Below, we discuss the most prevalent methods employed by synthetic chemists.

Direct Bromination with Elemental Bromine (Br₂)

This is the classical method for introducing bromine onto an aromatic ring. However, due to the high reactivity of both pyrazole and bromine, this reaction can sometimes lead to over-bromination or the formation of undesired side products.

-

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A solvent, often acetic acid or chloroform, is used to mediate the reaction.

-

Regioselectivity: For pyrazoles with an unsubstituted C4 position, Br₂ will selectively brominate at this site. If the C4 position is blocked, bromination may occur at C3 or C5, but often requires harsher conditions.

-

Causality of Experimental Choices: Acetic acid is a common solvent as it can protonate the pyridine-like nitrogen, modulating the ring's reactivity. However, strong acids should be avoided as they can lead to the formation of the highly deactivated pyrazolium cation.

-

Limitations: The high reactivity of Br₂ can make reactions difficult to control. It is also highly toxic and corrosive, requiring careful handling in a well-ventilated fume hood.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of pyrazoles. It is a crystalline solid that is easier and safer to handle than liquid bromine.[5] NBS serves as an electrophilic bromine source ("Br+").[6]

-

Mechanism: The reaction is an electrophilic aromatic substitution. The presence of a proton source can facilitate the release of the electrophilic bromine species.[6]

-

Regioselectivity: NBS is highly effective for the regioselective bromination of the C4 position of the pyrazole ring, often providing excellent yields under mild conditions.[3][7] This makes it the reagent of choice for synthesizing 4-halopyrazoles.[7]

-

Causality of Experimental Choices: The reaction is typically carried out in solvents like dimethylformamide (DMF), CCl₄, or water.[3][6] DMF is an excellent solvent for this transformation, and cooling the reaction to 0 °C helps to control the reaction rate and prevent side reactions.[6]

-

Advantages:

-

High Regioselectivity: Excellent selectivity for the C4 position.

-

Mild Conditions: Reactions can often be run at room temperature or 0 °C.[6]

-

Safety: Safer and easier to handle than elemental bromine.

-

Simple Workup: The succinimide byproduct is often easily removed during aqueous workup.

-

Detailed Protocol: C4-Bromination of a Substituted Pyrazole using NBS

This protocol is adapted from a procedure for the bromination of a protected piperidinyl-pyrazole derivative.[6]

Objective: To regioselectively brominate the C4 position of a pyrazole substrate.

Materials:

-

Substituted Pyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separating funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (e.g., 4 mL per mmol of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Reagent Addition: Add NBS (1.1 equiv) to the cooled solution in small portions over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Pour the reaction mixture into a separating funnel containing deionized water (e.g., 20 mL per mmol of substrate). Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by trituration with a suitable solvent (e.g., a mixture of petroleum ether and diethyl ether) or by column chromatography on silica gel.[6]

Bromination of Hydroxy-Pyrazoles

Pyrazolones (hydroxy-pyrazoles) are a special class of pyrazoles. The hydroxyl group can be converted into a bromine atom, typically at the C3 or C5 position, using reagents like phosphorus oxybromide (POBr₃).

-

Mechanism: This reaction is not an electrophilic substitution on the aromatic ring but rather a nucleophilic substitution on the phosphorus reagent, followed by elimination. The pyrazolone tautomerizes to its keto form, and the enolic oxygen attacks the POBr₃. Subsequent steps lead to the replacement of the hydroxyl group with a bromine atom.

-

Application: This method is crucial for synthesizing 3- or 5-bromopyrazoles, which are important intermediates, for instance, in the synthesis of certain insecticides.[8]

Detailed Protocol: Synthesis of a 3-Bromopyrazole from a 3-Hydroxy-pyrazole

This is a generalized protocol based on the principles described in the synthesis of bromopyrazole compound intermediates.[8]

Objective: To convert a 3-hydroxy-pyrazole derivative to a 3-bromopyrazole derivative.

Materials:

-

3-Hydroxy-pyrazole derivative (e.g., sodium salt) (1.0 equiv)

-

Phosphorus oxybromide (POBr₃) (1.0-1.5 equiv)

-

Anhydrous Toluene or other suitable high-boiling aprotic solvent

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer with the 3-hydroxy-pyrazole derivative (1.0 equiv) and anhydrous toluene.

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) to the suspension. The reaction may be exothermic.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the excess POBr₃.

-

Extraction: Transfer the mixture to a separating funnel. Add a suitable organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Bromination Workflow

Caption: A typical experimental workflow for the NBS bromination of a pyrazole.

Summary of Bromination Methods

| Method | Brominating Agent | Typical Position | Key Conditions | Advantages | Disadvantages |

| Direct Bromination | Elemental Bromine (Br₂) | C4 | Acetic acid or CHCl₃ | Inexpensive reagent | Low selectivity, harsh, hazardous |

| NBS Bromination | N-Bromosuccinimide | C4 | DMF or CCl₄, 0°C to RT | High C4-selectivity, mild, safe | More expensive than Br₂ |

| Hydroxy Conversion | Phosphorus Oxybromide (POBr₃) | C3 or C5 (from pyrazolone) | Toluene, reflux | Access to C3/C5 bromo-derivatives | Substrate-specific, harsh conditions |

| Oxidative Bromination | HBr/H₂O₂ or KBr/H₂O₂ | C4 | Aqueous or biphasic systems | "Green" oxidant (H₂O) | Can be less selective |

| Copper-Mediated | Copper(II) Bromide (CuBr₂) | C4 | Organic solvents, heat | Can act as both catalyst and Br source | Stoichiometric copper waste |

Advanced & Alternative Methods

While the methods described above are the workhorses for pyrazole bromination, other strategies exist for specific applications.

-

Lithium-Halogen Exchange: For poly-brominated pyrazoles, regioselective functionalization can be achieved through bromine-lithium exchange at low temperatures, followed by quenching with an electrophile. This allows for substitution at positions that are not directly accessible through electrophilic attack.[9]

-

C-H Activation: Modern synthetic chemistry is increasingly turning towards C-H activation strategies. While still an emerging area for pyrazoles, palladium-catalyzed C-H functionalization offers novel pathways for creating complex pyrazole derivatives, though it is less common for simple bromination.[9][10]

-

Electrochemical Bromination: This method uses an electric current to generate the brominating species in situ, offering a potentially greener and more controlled alternative to traditional chemical methods.[11][12]

Conclusion and Best Practices

The bromination of pyrazole rings is a fundamental and enabling transformation in organic synthesis. The choice of methodology is critically dependent on the desired regiochemical outcome and the nature of the substituents on the pyrazole ring.

-

For C4-bromination , N-Bromosuccinimide (NBS) in DMF is the premier choice, offering a reliable, safe, and highly regioselective protocol.

-

For the synthesis of C3- or C5-bromopyrazoles , one must often resort to multi-step sequences, such as the conversion of a corresponding pyrazolone using POBr₃, or build the ring from pre-functionalized precursors.

As with all chemical protocols, careful reaction monitoring by TLC or LC-MS is essential for determining reaction completion and identifying potential side products. Adherence to safety protocols, particularly when handling hazardous reagents like elemental bromine and phosphorus oxybromide, is non-negotiable. By understanding the principles outlined in this guide, researchers can confidently and effectively incorporate brominated pyrazoles into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

-

Logothetis, T. A. (2016). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 468-471). Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

Ferreira, I. C. F. R., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(15), 3493. [Link]

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. ResearchGate. [Link]

-

Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. DTIC. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. [Link]

-

Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]

-

ResearchGate. (n.d.). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. [Link]

-

Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

SlideShare. (n.d.). Pyrazole. SlideShare. [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

-

Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library. [Link]

-

ACS Publications. (1985). Boron-nitrogen compounds. 100. Bromination of pyrazabole. Inorganic Chemistry. [Link]

-

Organic Syntheses. (1958). N-Bromosuccinimide. Organic Syntheses, 38, 8. [Link]

-

LinkedIn. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. LinkedIn. [Link]

-

MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 9. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

Welcome to the technical support center for the synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for higher yields and purity.

Introduction: Navigating the Synthesis

The synthesis of polysubstituted pyrazoles like 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. This guide is structured to follow a plausible and commonly employed synthetic pathway, addressing potential pitfalls at each critical stage. We will delve into the "why" behind experimental choices, providing a mechanistic understanding to inform your troubleshooting efforts.

A proposed synthetic route is outlined below:

Caption: Proposed synthetic workflow for 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Step 1: Synthesis of the Pyrazole Core (Knorr Pyrazole Synthesis)

The formation of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For the target molecule, a plausible route involves the reaction of a β-keto nitrile with benzylhydrazine.

Problem 1: Low or No Yield of the Pyrazole Core

-

Potential Cause 1: Ineffective Condensation Conditions. The reaction between the dicarbonyl compound and hydrazine is sensitive to pH and temperature.[3] Without proper catalysis, the reaction may not proceed efficiently.

-

Solution: The Knorr pyrazole synthesis is often catalyzed by acid.[1] Ensure that a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) is present in the reaction mixture. The reaction temperature might also need optimization; while some condensations proceed at room temperature, others may require heating.[3]

-

-

Potential Cause 2: Formation of Regioisomers. With unsymmetrical dicarbonyl compounds and substituted hydrazines, the formation of two regioisomeric pyrazoles is possible.

-

Solution: The regioselectivity of the Knorr synthesis is influenced by the steric and electronic properties of the substituents on both reactants. Characterize your product mixture carefully (e.g., by NMR) to determine if a mixture of isomers is present. If so, chromatographic separation will be necessary. Future syntheses could explore alternative starting materials or catalysts to favor the desired isomer.

-

-

Potential Cause 3: Instability of Starting Materials. β-keto nitriles can be susceptible to decomposition, especially under harsh basic or acidic conditions.

-

Solution: Use freshly prepared or purified starting materials. Consider milder reaction conditions, such as using a weaker acid catalyst or running the reaction at a lower temperature for a longer duration.

-

Problem 2: Difficulty in Purifying the Pyrazole Core

-

Potential Cause: Presence of Unreacted Starting Materials or Side Products. Incomplete reactions or the formation of side products can complicate purification.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If purification by crystallization is challenging, column chromatography on silica gel is a reliable alternative for separating the desired pyrazole from impurities.

-

Step 2: N-Benzylation of the Pyrazole

Self-Correction: The proposed initial synthesis starts with benzylhydrazine, which would directly yield the N-benzylated pyrazole. However, if starting from a pre-formed pyrazole, N-alkylation would be a necessary subsequent step.

For the purpose of a comprehensive guide, we will address the challenges of N-alkylation. The N-alkylation of unsymmetrical pyrazoles is a well-known challenge due to the potential for reaction at two different nitrogen atoms, leading to regioisomers.[4]

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Problem 3: Formation of a Mixture of N-Alkylated Regioisomers

-

Potential Cause: Similar Reactivity of the Two Pyrazole Nitrogens. The two nitrogen atoms in an unsymmetrical pyrazole can have comparable nucleophilicity, leading to a mixture of N1 and N2 alkylated products.[4]

-

Solution 1: Optimization of Reaction Conditions. The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and counter-ion.[4] For instance, using a bulkier base might favor alkylation at the sterically less hindered nitrogen. Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile, THF) to optimize for the desired isomer.

-

Solution 2: Chromatographic Separation. If a mixture of isomers is unavoidable, they can often be separated by column chromatography. Careful analysis of the fractions is crucial to isolate the correct product.

-

Solution 3: Directed Synthesis. An alternative strategy is to use a starting material that already has the benzyl group in the correct position, such as benzylhydrazine in the initial pyrazole synthesis.

-

Step 3: Bromination of the N-Benzylated Pyrazole

Electrophilic bromination of pyrazoles typically occurs at the C4 position, which is the most electron-rich position in the ring.[5][6]

Problem 4: Low Yield or Incomplete Bromination

-

Potential Cause 1: Insufficiently Activated Brominating Agent. The reactivity of the brominating agent is key.

-

Potential Cause 2: Deactivation of the Pyrazole Ring. If the pyrazole ring is substituted with strongly electron-withdrawing groups, its reactivity towards electrophilic substitution will be reduced.

-

Solution: More forcing reaction conditions may be necessary, such as increasing the reaction temperature or using a more reactive brominating agent like bromine (Br₂). However, be aware that this can lead to over-bromination.

-

Problem 5: Formation of Side Products (e.g., Di-brominated species)

-

Potential Cause: Over-bromination. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated or other over-halogenated products.

-

Solution: Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to minimize over-bromination.

-

Problem 6: The Final Product is an Oil and Difficult to Solidify

-

Potential Cause: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

-

Solution 1: Thorough Purification. Purify the product meticulously using column chromatography.

-

Solution 2: Trituration. Try triturating the oil with a non-polar solvent like n-hexane and keeping it in the freezer overnight, which can sometimes induce crystallization.[8]

-